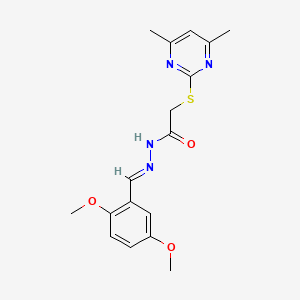![molecular formula C23H21ClN2O4 B3873547 N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide](/img/structure/B3873547.png)
N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide
概要
説明
N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the phenoxypropanoylamino group: This step involves the reaction of the intermediate with 2-phenoxypropanoic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Final purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs, often using continuous flow reactors and automated systems for efficiency.
化学反応の分析
Types of Reactions
N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group with an amine would yield an amino derivative.
科学的研究の応用
N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a sulfamoyl group.
Metoclopramide: Contains a benzamide core with different substituents, used as an antiemetic.
Uniqueness
N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-15(30-17-11-7-4-8-12-17)22(27)25-19-14-21(29-2)20(13-18(19)24)26-23(28)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKKKMVWYZSOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-thienylcarbonyl)amino]isophthalamide](/img/structure/B3873464.png)
![8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine](/img/structure/B3873472.png)

![(4Z)-N-[3-(trifluoromethyl)phenyl]bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873488.png)
![N-[4-(3-thietanyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3873492.png)
![2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B3873494.png)
![4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide](/img/structure/B3873509.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3873516.png)
![N-[(1E)-1-{N'-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B3873519.png)
![2-(4-chlorophenyl)-4-[(3-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3873526.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B3873533.png)
![N-(1-{N'-[(E)-(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE](/img/structure/B3873557.png)
![N-benzyl-N-[2-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3873562.png)
![5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide](/img/structure/B3873567.png)
